Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Conformationally Restricted GABA Analogues
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate has been used in the synthesis of conformationally restricted analogues of GABA, such as cis-(2-aminocyclobutyl)acetic acid. These analogues are important in studying neurotransmitter systems and could have implications in neurological research (Awada et al., 2014).
2. Development of Potential Carcinostatics
Research has been conducted on the synthesis and biological properties of erythro- and threo-beta-fluoroaspartic acid and erythro-beta-fluoroasparagine, which are potential carcinostatics. These compounds were synthesized using di-tert-butyl 2-amino-3-fluoro-2-butene-1,4-dioate [(E)- and (Z)-2], highlighting the role of tert-butyl amino acids in developing cancer treatment agents (Wanner et al., 1980).
3. Synthesis of Spirocyclic Indoline Lactone
The compound has been used in the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, which is a step in synthesizing spirocyclic indoline lactone. This process is significant in the development of complex organic molecules, which can have various applications in medicinal chemistry (Hodges et al., 2004).
4. Creation of Chiral Cyclic Amino Acid Esters
This compound has been utilized in the synthesis of chiral cyclic amino acid esters, which are important in the development of chiral catalysts and can influence asymmetric synthesis processes (Moriguchi et al., 2014).
5. Anionic Cascade Recyclization in Organic Synthesis
This compound plays a role in the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems. Such processes are crucial in the field of organic synthesis, providing pathways to create complex heterocyclic structures (Ivanov, 2020).
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate are currently unknown . This compound is a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina Therefore, it might interact with glycine receptors or other proteins involved in glycine metabolism.
Mode of Action
As a glycine derivative , it might mimic the action of glycine by binding to glycine receptors and modulating their activity This could result in changes in neuronal excitability and neurotransmission
Biochemical Pathways
Given its structural similarity to glycine , it might be involved in the glycine, serine, and threonine metabolism pathway. This could potentially influence the synthesis and degradation of these amino acids and their derivatives, affecting various physiological processes. More research is needed to identify the exact pathways affected by this compound.
Result of Action
As a potential glycine analog , it might affect neuronal excitability and neurotransmission, leading to changes in various neurological functions.
Action Environment
The action of this compound can be influenced by various environmental factors These might include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is present These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8(12)6-4-7(11)5-6/h6-8H,4-5,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGAJBVNRZRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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